![molecular formula C14H12N4O5 B5716384 N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide
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Overview
Description
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNPA is a derivative of pyridine and is classified as a heterocyclic compound.
Mechanism of Action
The mechanism of action of N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the activity of protein kinases, which are enzymes that play a role in cell signaling and proliferation. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to affect the expression of certain genes related to cell growth and differentiation. In addition, N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide derivatives with improved solubility and bioavailability. Another area of interest is the study of N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide's potential applications in other disease areas, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide and its effects on cellular pathways and gene expression.
Synthesis Methods
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final step involves the reaction of the resulting amide with N,N'-carbonyldiimidazole to yield N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide.
Scientific Research Applications
N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide has also been studied for its potential use as an antibacterial agent, with research showing its ability to inhibit the growth of certain bacterial strains.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxy-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-22-12-5-4-9(7-11(12)18(20)21)14(19)23-17-13(15)10-3-2-6-16-8-10/h2-8H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXTSGWSVPPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxy-3-nitrobenzoate |
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